6-Ethyl-2-methyldecane

概要

説明

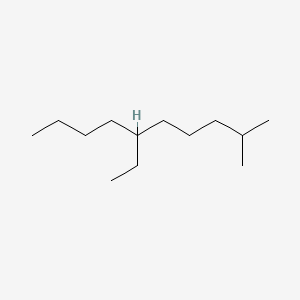

6-Ethyl-2-methyldecane is an organic compound with the molecular formula C13H28. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by a branched structure, with an ethyl group attached to the sixth carbon and a methyl group attached to the second carbon of the decane chain .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methyldecane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a decane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the addition of the alkyl groups to the decane chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as decane and alkyl halides, are fed into the reactor along with a suitable catalyst. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity of the desired product .

化学反応の分析

Types of Reactions

6-Ethyl-2-methyldecane can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alkanes or alkenes.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, such as halogenation, where a hydrogen atom is replaced by a halogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).

Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.

Major Products Formed

Oxidation: Alcohols, aldehydes, or carboxylic acids.

Reduction: Alkanes or alkenes.

Substitution: Halogenated alkanes.

科学的研究の応用

6-Ethyl-2-methyldecane has various applications in scientific research, including:

Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions. It also serves as a model compound for understanding the behavior of branched alkanes in different chemical environments.

Biology: It is used in studies related to the metabolism and biodegradation of hydrocarbons by microorganisms. This research is important for understanding the environmental impact of hydrocarbons and developing bioremediation strategies.

Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates and the study of drug metabolism.

Industry: It is used as a solvent and in the formulation of lubricants and other industrial products.

作用機序

The mechanism of action of 6-Ethyl-2-methyldecane in chemical reactions involves the interaction of its carbon-hydrogen and carbon-carbon bonds with various reagents. The molecular targets and pathways depend on the specific reaction being studied. For example, in oxidation reactions, the compound’s carbon-hydrogen bonds are targeted by oxidizing agents, leading to the formation of oxygen-containing functional groups .

類似化合物との比較

Similar Compounds

2-Methylundecane: Similar in structure but with a different branching pattern.

3-Ethyl-2-methyloctane: Another branched alkane with a different carbon chain length and branching.

4-Ethyl-2-methylheptane: A shorter branched alkane with similar substituents.

Uniqueness

6-Ethyl-2-methyldecane is unique due to its specific branching pattern and carbon chain length. This unique structure influences its physical and chemical properties, making it distinct from other branched alkanes .

生物活性

6-Ethyl-2-methyldecane, a branched-chain alkane with the molecular formula and CAS number 62108-21-8, has garnered attention in various fields of research due to its biological activity and potential implications in health and environmental studies. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

- Molecular Weight : 184.36 g/mol

- IUPAC Name : this compound

- Chemical Structure :

Detection in Human Studies

Recent studies have shown that this compound is present in human biological samples. The Environmental Working Group (EWG) reported that this compound was detected in 4 out of 9 individuals tested in a study focusing on industrial chemicals and pesticides . This detection raises questions regarding its potential health impacts, particularly as it is classified as a semivolatile organic compound.

Correlation with Respiratory Conditions

A systematic review highlighted a significant correlation between volatile organic compounds (VOCs), including this compound, and chronic obstructive pulmonary disease (COPD). Specifically, a study indicated a Pearson correlation coefficient of (p<0.05) between this compound and COPD diagnosis . This suggests that exposure to this compound may be linked to respiratory health issues.

Study on Volatile Organic Compounds in COPD

A notable study utilized gas chromatography-mass spectrometry (GC-MS) to analyze exhaled breath from COPD patients. Among the identified VOCs, this compound was highlighted as a potential biomarker for distinguishing COPD patients from healthy controls . The diagnostic accuracy of the VOC profile was reported at 91%, underscoring the relevance of this compound in respiratory diagnostics.

Human Health Risk Assessment

The U.S. Environmental Protection Agency (EPA) has conducted assessments regarding the health risks associated with various VOCs, including this compound. These assessments focus on exposure pathways and potential non-cancer risks associated with long-term exposure to such compounds . The findings suggest a need for further research into the chronic effects of exposure to this compound.

Summary of Research Findings on this compound

| Study | Methodology | Key Findings |

|---|---|---|

| EWG/Commonweal Study | Human Testing | Detected in 4 out of 9 individuals; potential health implications noted. |

| Ibrahim et al. (2021) | GC-MS Analysis | Correlation with COPD (Pearson r = 0.35); significant diagnostic potential identified. |

| EPA Health Risk Assessment | Exposure Assessment | Evaluated pathways and risks; highlighted need for further investigation into chronic exposure effects. |

特性

IUPAC Name |

6-ethyl-2-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-7-10-13(6-2)11-8-9-12(3)4/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCFDWVAWCRKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866910 | |

| Record name | 6-Ethyl-2-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-21-8 | |

| Record name | 6-Ethyl-2-methyldecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-2-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。